Aluminum nitrate hydrate

Descripción

Propiedades

IUPAC Name |

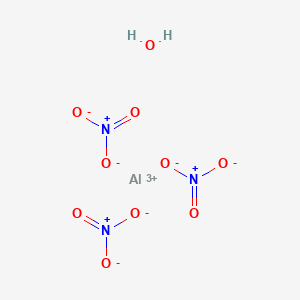

aluminum;trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZCONUBOESKGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH2N3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25838-59-9 | |

| Record name | Aluminium(III) nitrate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Aluminum Nitrate Nonahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum nitrate (B79036) nonahydrate, Al(NO₃)₃·9H₂O, is a versatile and important inorganic salt with a wide range of applications in research and industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization and use, and a summary of its toxicological effects. The information is presented to support its application in catalysis, material synthesis, and to inform safety and handling procedures, particularly for professionals in drug development and scientific research.

Core Properties of Aluminum Nitrate Nonahydrate

Aluminum nitrate nonahydrate is a white, crystalline solid that is highly soluble in water.[1] It is a strong oxidizing agent and should be handled with care.[1][2] The core chemical and physical properties are summarized in the tables below for easy reference.

Chemical and Physical Properties

| Property | Value | References |

| Chemical Formula | Al(NO₃)₃·9H₂O | [1][3] |

| Molar Mass | 375.13 g/mol | [1][4] |

| Appearance | White, hygroscopic crystals or crystalline powder | [1][5] |

| Odor | Odorless | [1][2] |

| Density | 1.72 g/cm³ | [1][6] |

| Melting Point | 73 °C (decomposes) | [5][6][7] |

| Boiling Point | 135 °C (decomposes) | [5][7] |

| pH | 2.5 - 3.5 (50 g/L solution at 25 °C) | [5][6] |

Solubility

| Solvent | Solubility | References |

| Water | 73.9 g/100 mL (at 20 °C) | [1][8] |

| Methanol | Soluble | [1] |

| Ethanol (B145695) | Very soluble | [1][6] |

| Acetone | Soluble | [6] |

| Ethylene Glycol | Soluble | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of aluminum nitrate nonahydrate.

Determination of Melting Point (Capillary Method)

This protocol describes a standard method for determining the melting point of a crystalline solid like aluminum nitrate nonahydrate.[1][6][9]

Materials:

-

Aluminum nitrate nonahydrate (analytical grade)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the aluminum nitrate nonahydrate sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[6]

-

Apparatus Setup:

-

Melting Point Apparatus: Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Thiele Tube: Securely attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the heating oil of the Thiele tube, making sure the top of the sample is below the oil level.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.[9]

-

For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[9]

-

Observe the sample closely. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]

-

-

Data Recording: Record the melting point range. For accuracy, repeat the measurement with a fresh sample at least twice and average the results.[9]

Synthesis of Alumina (B75360) (Al₂O₃) Nanoparticles via Chemical Precipitation

This protocol details a common method for synthesizing alumina nanoparticles using aluminum nitrate nonahydrate as a precursor.[10]

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Citric acid (C₆H₈O₇)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Drying oven

-

Furnace

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M solution of aluminum nitrate nonahydrate by dissolving 18.75 g in 100 mL of distilled water in a beaker.

-

Prepare a 0.5 M solution of citric acid by dissolving 9.606 g in 100 mL of distilled water in a separate beaker.

-

-

Precipitation:

-

While stirring the aluminum nitrate solution vigorously with a magnetic stirrer, slowly add the citric acid solution.

-

Continue stirring the mixture for a set period (e.g., 2 hours) to ensure a complete reaction and formation of a precipitate.

-

-

Washing and Drying:

-

Collect the precipitate by centrifugation or filtration.

-

Wash the precipitate several times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the washed precipitate in an oven at a temperature around 100-120 °C until a constant weight is achieved.

-

-

Calcination:

-

Transfer the dried powder to a crucible and place it in a furnace.

-

Calcine the powder at a high temperature (e.g., 550 °C or higher) for a specified duration (e.g., 2-4 hours) to obtain alumina (Al₂O₃) nanoparticles. The exact temperature and time will influence the phase and crystallite size of the resulting alumina.

-

Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal decomposition of aluminum nitrate nonahydrate using TGA.

Objective: To determine the thermal stability and decomposition profile of aluminum nitrate nonahydrate.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity inert gas (e.g., nitrogen or argon)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the aluminum nitrate nonahydrate sample (typically 5-10 mg) into a TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

-

Thermal Program:

-

Set the temperature program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition:

-

Start the TGA run. The instrument will continuously measure and record the sample's weight as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition events.

-

Analyze the curve to determine the temperatures at which these events occur and the percentage of weight loss for each step. The thermal decomposition of aluminum nitrate nonahydrate typically proceeds in stages, starting with the loss of water of hydration, followed by the decomposition of the nitrate to form aluminum oxide.[11][12]

-

Visualizations: Workflows and Logical Relationships

Experimental Workflow: Synthesis of Alumina Nanoparticles

The following diagram illustrates the key steps in the synthesis of alumina nanoparticles from aluminum nitrate nonahydrate.

Logical Relationship: Thermal Decomposition Pathway

This diagram outlines the sequential decomposition of aluminum nitrate nonahydrate upon heating.

References

- 1. westlab.com [westlab.com]

- 2. US3366446A - Process for decomposition of aluminum nitrate nonahydrate - Google Patents [patents.google.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. stacks.cdc.gov [stacks.cdc.gov]

Synthesis of Aluminum Nitrate Hydrate from Aluminum Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aluminum nitrate (B79036) hydrate (B1144303), primarily the nonahydrate form (Al(NO₃)₃·9H₂O), from aluminum hydroxide (B78521) (Al(OH)₃). The document details the underlying chemistry, experimental protocols, process optimization, and product characterization, tailored for a scientific audience.

Introduction

Aluminum nitrate and its hydrated forms are versatile compounds with applications ranging from catalysts in organic synthesis and petroleum refining to mordants in the textile industry.[1] In pharmaceutical and drug development, high-purity aluminum compounds serve as precursors for various applications. The synthesis from aluminum hydroxide is a common and convenient method, avoiding the passivation layer issues encountered when using metallic aluminum directly with nitric acid.[1] This guide will focus on the reaction between aluminum hydroxide and nitric acid, exploring the key parameters that influence reaction efficiency and product purity.

The fundamental reaction is a neutralization process where the aluminum hydroxide base reacts with nitric acid to form aluminum nitrate and water:

Al(OH)₃ + 3HNO₃ → Al(NO₃)₃ + 3H₂O

This reaction is influenced by several factors, including the crystalline form of aluminum hydroxide (e.g., gibbsite, bayerite), the concentration of nitric acid, reaction temperature, and time.[2]

Physicochemical Properties of Aluminum Nitrate Nonahydrate

A thorough understanding of the product's properties is crucial for its application and handling. The most common hydrate is aluminum nitrate nonahydrate.

| Property | Value |

| Chemical Formula | Al(NO₃)₃·9H₂O |

| Molar Mass | 375.13 g/mol |

| Appearance | White, crystalline solid |

| Melting Point | 73.5 °C |

| Boiling Point | 135 °C (decomposes) |

| Solubility in Water | 63.7 g/100 mL (20 °C) |

| Density | 1.72 g/cm³ |

Experimental Protocols

Several methods for the synthesis of aluminum nitrate hydrate from aluminum hydroxide have been reported. Below are detailed protocols for both laboratory and industrial-scale preparation.

Laboratory-Scale Synthesis

This protocol is adapted from established laboratory procedures.[1]

Materials:

-

Moist, paste-like aluminum hydroxide (freshly prepared is recommended for higher reactivity)[3]

-

Nitric acid (relative density 1.34)

-

Distilled water

-

Solid sodium hydroxide (for desiccator)

Equipment:

-

Porcelain dish

-

Stirring rod

-

Water bath

-

Suction filtration apparatus (e.g., Büchner funnel)

-

Desiccator

-

Ground-glass stoppered bottle

Procedure:

-

In a dry porcelain dish, place 357 g of moist, paste-like aluminum hydroxide.

-

While stirring continuously, add a total of 370 mL of nitric acid (relative density 1.34) in portions.

-

Heat the resulting solution on a water bath at a temperature below 50°C.

-

Evaporate the solution until it reaches a relative density of 1.52.

-

Allow the solution to cool slowly to facilitate the precipitation of coarse crystals of aluminum nitrate nonahydrate.

-

Separate the crystals from the mother liquor by suction filtration.

-

Wash the crystals twice with 10-15 mL of cold water.

-

The mother liquor can be further concentrated and cooled to obtain a second crop of crystals.

-

Place the collected crystals in a desiccator containing solid sodium hydroxide overnight to dry.

-

Store the dried crystals in a sealed, ground-glass stoppered bottle.

A reported yield for a similar process is approximately 450 g.[1]

Industrial-Scale Synthesis Considerations

On an industrial scale, the process is adapted for larger volumes and continuous or semi-continuous operation. The starting material is often gibbsite, a mineral form of aluminum hydroxide.[2]

Key Process Parameters:

-

Reactant Concentration: The concentration of nitric acid is a critical factor influencing the reaction rate.[2]

-

Temperature: The reaction is typically carried out at elevated temperatures to increase the rate of dissolution of aluminum hydroxide.

-

Pressure: The reaction may be conducted under pressure to enhance the reaction kinetics.[2]

-

Agitation: Vigorous stirring is necessary to ensure good contact between the solid aluminum hydroxide and the nitric acid.

-

Crystallization: Controlled cooling and seeding are employed to obtain crystals of the desired size and purity.

Data Presentation

The yield and purity of the synthesized this compound are influenced by various reaction parameters.

| Parameter | Condition | Effect on Yield/Purity |

| Aluminum Hydroxide Form | Freshly precipitated vs. aged | Freshly precipitated Al(OH)₃ has a higher surface area and is more reactive, leading to higher yields.[3] |

| Nitric Acid Concentration | Varies | The concentration of nitric acid affects the rate of reaction.[2] |

| Reaction Temperature | Elevated | Increased temperature generally increases the reaction rate. |

| Reaction Time | Varies | Sufficient time is required for the complete dissolution of aluminum hydroxide.[2] |

| Aging of Precursor in Nitric Acid | Increased aging time | Can profoundly increase the percentage yield of aluminum nitrate nonahydrate.[2] |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from aluminum hydroxide.

Reaction Stoichiometry

The stoichiometry of the reaction is fundamental to understanding the quantitative relationships between reactants and products.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the nitrate groups and the water of hydration in the this compound molecule.[2]

-

X-ray Diffraction (XRD): XRD is a powerful technique to determine the crystalline structure of the synthesized this compound and to identify any crystalline impurities.[4]

Conclusion

The synthesis of this compound from aluminum hydroxide is a well-established and efficient method. By carefully controlling reaction parameters such as the form of aluminum hydroxide, nitric acid concentration, temperature, and reaction time, high yields of pure product can be obtained. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce and characterize this compound for a variety of applications in research and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Aluminium Nitrate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Structural and Morphological Features of Disperse Alumina Synthesized Using Aluminum Nitrate Nonahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Aluminum Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of aluminum nitrate (B79036) hydrate (B1144303), a process of significant interest in materials science for the synthesis of alumina (B75360) (Al₂O₃) with controlled properties. The decomposition is a complex, multi-stage process involving dehydration, hydrolysis, and the evolution of various nitrogen oxides. Understanding this mechanism is crucial for controlling the purity, particle size, and morphology of the final aluminum oxide product.

Core Decomposition Mechanism

The thermal decomposition of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) does not proceed directly to aluminum oxide. Instead, it undergoes a series of transformations involving the sequential loss of water and nitrate groups. The process can be broadly categorized into three main stages:

-

Stage 1: Dehydration and Melting: The process begins with the melting of the hydrate in its own water of crystallization, followed by the partial loss of water molecules. This initial dehydration occurs without the decomposition of the nitrate anions.[1]

-

Stage 2: Hydrolysis and Denitrification: As the temperature increases, the coordinated water molecules participate in hydrolysis reactions, leading to the formation of basic aluminum nitrates and the release of nitric acid (HNO₃). Further heating causes the decomposition of the nitrate groups, evolving a mixture of nitrogen oxides, including nitrogen dioxide (NO₂), nitric oxide (NO), and nitrous oxide (N₂O).[2][3]

-

Stage 3: Formation of Aluminum Oxide: In the final stages, the remaining aluminum-containing intermediates decompose to form amorphous alumina, which upon further heating at higher temperatures, can crystallize into various phases of Al₂O₃, such as γ-Al₂O₃ and eventually the most stable α-Al₂O₃.[1][4][5]

The overall decomposition reaction can be summarized as: 2Al(NO₃)₃·9H₂O(s) → Al₂O₃(s) + 6NO₂(g) + 1.5O₂(g) + 18H₂O(g)

However, this simplified equation belies the complexity of the intermediate steps and the variety of gaseous products formed.

Quantitative Data Presentation

The following table summarizes the key thermal events and corresponding mass losses observed during the thermal decomposition of aluminum nitrate nonahydrate under a non-isothermal heating program. The temperature ranges can vary depending on factors such as heating rate and atmospheric conditions.

| Stage | Temperature Range (°C) | Key Events | Gaseous Products |

| 1 | 70 - 140 | Melting and partial dehydration of Al(NO₃)₃·9H₂O.[5] | H₂O |

| 2 | 140 - 250 | Further dehydration and initial decomposition of nitrate groups, forming basic aluminum nitrates and releasing nitric acid.[1][6] | H₂O, HNO₃ |

| 3 | 250 - 525 | Major decomposition of intermediate nitrates, leading to the formation of amorphous alumina.[5] | H₂O, HNO₃, NO₂, NO, N₂O[2] |

| 4 | > 800 | Crystallization of amorphous alumina into γ-Al₂O₃ and subsequently α-Al₂O₃ at higher temperatures.[5][7] | - |

Experimental Protocols

The study of the thermal decomposition of aluminum nitrate hydrate typically employs thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).

Thermogravimetric Analysis (TGA)

-

Objective: To continuously measure the mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9]

-

Apparatus: A high-precision balance with a sample pan located inside a furnace.[10]

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and a purge gas (e.g., nitrogen or argon) is introduced at a constant flow rate to provide an inert atmosphere.

-

The sample is heated at a constant rate (e.g., 5-20 °C/min) over a specified temperature range (e.g., from room temperature to 1200 °C).

-

The mass of the sample is recorded continuously as a function of temperature. The resulting data is plotted as mass loss (%) versus temperature.

-

Differential Thermal Analysis (DTA)

-

Objective: To measure the temperature difference between a sample and an inert reference material as a function of temperature.[8][11][12] This allows for the detection of exothermic and endothermic events.[8]

-

Apparatus: A furnace containing both a sample and a reference holder with thermocouples to measure their respective temperatures.

-

Methodology:

-

The sample and an inert reference material (e.g., calcined alumina) are placed in separate crucibles within the DTA cell.

-

The system is heated at a controlled rate, identical to the TGA protocol.

-

The temperature difference (ΔT) between the sample and the reference is recorded as a function of the sample temperature.

-

Endothermic events (e.g., melting, dehydration) result in a negative peak in the DTA curve, while exothermic events (e.g., crystallization) produce a positive peak.

-

Mass Spectrometry (MS) of Evolved Gases

-

Objective: To identify the chemical composition of the gaseous products evolved during thermal decomposition.

-

Apparatus: A mass spectrometer coupled to the outlet of a thermal analyzer (e.g., TGA-MS).

-

Methodology:

-

The TGA experiment is performed as described above.

-

The gas evolved from the sample is continuously transferred to the ion source of the mass spectrometer via a heated capillary tube.

-

The gas molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum, which shows the relative intensity of different ions, is recorded as a function of temperature. This allows for the identification of the evolved gases (e.g., H₂O, NO, N₂O, NO₂, HNO₃) at each stage of the decomposition.[2]

-

Visualizations

Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of aluminum nitrate nonahydrate.

Experimental Workflow for TGA-MS Analysis

Caption: Experimental workflow for TGA-MS analysis of thermal decomposition.

References

- 1. researchgate.net [researchgate.net]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 9. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]

- 10. etamu.edu [etamu.edu]

- 11. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 12. longdom.org [longdom.org]

An In-depth Technical Guide to the Solubility of Aluminum Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aluminum nitrate (B79036) hydrate, with a particular focus on aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O). The information compiled herein is intended to support research, development, and formulation activities where aluminum nitrate is a key component.

Introduction

Aluminum nitrate is a salt of aluminum and nitric acid that most commonly exists as the crystalline hydrate, aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O).[1] It is a white, crystalline, and hygroscopic solid that is highly soluble in water and other polar solvents.[1][2] Its solubility characteristics are critical for its various applications, including in catalysis, as a mordant in dyeing, in leather tanning, and as a nitrating agent in organic synthesis.[1][3]

Quantitative Solubility Data

The solubility of aluminum nitrate nonahydrate in various solvents is summarized in the table below. The data is presented to facilitate easy comparison for formulation and experimental design.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility ( g/100 mL of solvent) |

| Water | H₂O | 0 | 61 | - |

| Water | H₂O | 20 | 73.9 | 75.44 |

| Water | H₂O | 25 | - | 64[4] |

| Water | H₂O | 40 | 89 | - |

| Water | H₂O | 60 | 108 | - |

| Water | H₂O | 100 | - | 160[2][5] |

| Methanol | CH₃OH | 20 | - | 14.45[1][2][5] |

| Ethanol | C₂H₅OH | 20 | - | 8.63[1][2][5] |

| Ethylene Glycol | C₂H₆O₂ | - | - | 18.32[1][2][5] |

| Dimethylformamide | C₃H₇NO | 25 | 20 | - |

| Acetone (B3395972) | C₃H₆O | - | Soluble | - |

| Alcohols | ROH | - | Soluble | - |

Note: Some sources indicate general solubility in acetone and alcohols without providing specific quantitative data.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of aluminum nitrate hydrate, based on established principles for inorganic salts.

Objective: To determine the solubility of aluminum nitrate nonahydrate in a given solvent at a specific temperature.

Materials:

-

Aluminum nitrate nonahydrate (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermometer

-

Constant temperature water bath or incubator

-

Stirring apparatus (magnetic stirrer and stir bars or mechanical stirrer)

-

Filtration apparatus (syringe filters or vacuum filtration with appropriate filter paper)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of aluminum nitrate nonahydrate to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Place the container in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously to facilitate the dissolution process and ensure the system reaches equilibrium. The time to reach equilibrium can vary and may take several hours.

-

-

Equilibration:

-

Allow the suspension to be stirred at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Immediately filter the collected sample to remove any undissolved microcrystals. A syringe filter is often suitable for this purpose.

-

-

Analysis of the Saturated Solution:

-

Accurately weigh a portion of the clear, saturated filtrate.

-

Evaporate the solvent from the weighed sample in a drying oven at a temperature sufficient to remove the solvent without decomposing the aluminum nitrate (e.g., below its melting point of 73°C).

-

Once the solvent is completely evaporated, weigh the remaining solid residue (aluminum nitrate).

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 g of solvent) = (mass of residue / (mass of saturated solution - mass of residue)) * 100

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle aluminum nitrate, an oxidizing agent, with care and avoid contact with combustible materials.

-

Perform the experiment in a well-ventilated area.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

chemical formula and structure of aluminum nitrate hydrate

This technical guide provides a comprehensive overview of the chemical formula, structure, properties, and experimental protocols related to aluminum nitrate (B79036) hydrate, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

Aluminum nitrate is an inorganic salt of aluminum and nitric acid.[1] It most commonly exists as a crystalline hydrate, with the nonahydrate form being the most prevalent.[1][2]

-

Chemical Formula : The chemical formula for aluminum nitrate nonahydrate is Al(NO₃)₃·9H₂O .[2] The anhydrous form is Al(NO₃)₃.[3] Other hydrated forms, such as the dihydrate (AlH₄N₃O₁₁) and others with 12, 15, or 18 water molecules, have also been described.[4][5]

-

IUPAC Name : The IUPAC name for the nonahydrate form is aluminum trinitrate nonahydrate.[6]

-

Structure : In its solid state, aluminum nitrate nonahydrate consists of a central aluminum cation (Al³⁺) coordinated with water molecules. The crystal lattice is formed by the electrostatic attraction between the positively charged aluminum cations and the negatively charged nitrate anions (NO₃⁻).[3] The aluminum ion is typically surrounded by six water molecules in an octahedral geometry, with the remaining three water molecules and the nitrate ions incorporated into the crystal structure.

Quantitative Data

The physical and chemical properties of aluminum nitrate and its common nonahydrate form are summarized in the table below.

| Property | Anhydrous Aluminum Nitrate | Aluminum Nitrate Nonahydrate | References |

| Molecular Formula | Al(NO₃)₃ | Al(NO₃)₃·9H₂O | [2][3] |

| Molar Mass | 212.996 g/mol | 375.134 g/mol | [1] |

| Appearance | White crystalline solid | White, hygroscopic, rhombic crystals | [1][3][7] |

| Odor | Odorless | Odorless | [1][2] |

| Density | - | 1.72 g/cm³ | [1][2] |

| Melting Point | 66 °C (151 °F; 339 K) | 73.6 - 73.9 °C (165.0 °F; 347.0 K) | [1][2][7][8] |

| Boiling Point | - | Decomposes at 150 °C (302 °F; 423 K) | [1][2][7] |

| Solubility in Water | 60.0 g/100 mL (0 °C) | 67.3 g/100 mL | [1] |

| 73.9 g/100 mL (20 °C) | [1][9] | ||

| 160 g/100 mL (100 °C) | [1][8] | ||

| Solubility in Methanol | - | 14.45 g/100 mL | [1][2][8] |

| Solubility in Ethanol | - | 8.63 g/100 mL | [1][2][8] |

| Solubility in Ethylene Glycol | - | 18.32 g/100 mL | [1][2][8] |

Experimental Protocols

Direct reaction of aluminum metal with nitric acid is not effective for synthesis as the aluminum forms a passivation layer that prevents the reaction.[8][9] Alternative laboratory-scale synthesis methods are provided below.

Method 1: Reaction of Aluminum Trichloride (B1173362) with Nitric Acid [8][9]

-

Reactants : Aluminum trichloride (AlCl₃) and nitric acid (HNO₃).

-

Procedure : Combine aluminum trichloride with nitric acid.

-

Reaction : AlCl₃ + 3HNO₃ → Al(NO₃)₃ + 3HCl. The reaction also produces nitrosyl chloride (NOCl) as a gaseous byproduct which will bubble out of the solution.[8]

-

Purification : The resulting solution is concentrated by evaporation to crystallize the aluminum nitrate nonahydrate.

Method 2: Metathesis Reaction [1][8]

-

Reactants : Aluminum sulfate (B86663) (Al₂(SO₄)₃) and a nitrate salt with a cation that forms an insoluble sulfate, such as lead(II) nitrate (Pb(NO₃)₂) or barium nitrate (Ba(NO₃)₂).[1][8]

-

Procedure : Aqueous solutions of aluminum sulfate and lead nitrate are mixed.

-

Reaction : Al₂(SO₄)₃ + 3Pb(NO₃)₂ → 2Al(NO₃)₃ + 3PbSO₄(s).

-

Purification : The insoluble lead sulfate precipitate is removed by filtration, leaving a solution of aluminum nitrate. The nonahydrate can then be obtained by crystallization.

Method 3: Reaction of Aluminum Hydroxide (B78521) with Nitric Acid [10][11]

-

Reactants : Freshly precipitated aluminum hydroxide (Al(OH)₃) and nitric acid (HNO₃).

-

Procedure : Add just enough nitric acid to the aluminum hydroxide precipitate to achieve complete dissolution.

-

Reaction : Al(OH)₃ + 3HNO₃ → Al(NO₃)₃ + 3H₂O.

-

Purification : The hydrated form of aluminum nitrate is obtained by evaporating the resulting solution.[11]

Qualitative Analysis for Cation (Al³⁺) and Anion (NO₃⁻) [12][13]

-

Preliminary Tests : Observe the physical characteristics of the salt (colorless, crystalline, odorless, soluble in water).[12][13]

-

Test for Nitrate Anion (Brown Ring Test) :

-

Prepare an aqueous solution of the salt.

-

Add freshly prepared ferrous sulfate (FeSO₄) solution.

-

Carefully add concentrated sulfuric acid (H₂SO₄) down the side of the test tube to form a layer at the bottom.

-

A brown ring forming at the junction of the two liquids confirms the presence of the nitrate ion (NO₃⁻).[12][13]

-

-

Test for Aluminum Cation :

-

To the salt solution, add sodium hydroxide (NaOH) solution dropwise.

-

A gelatinous white precipitate of aluminum hydroxide (Al(OH)₃) will form.

-

The precipitate is soluble in excess NaOH, which confirms the presence of the aluminum ion (Al³⁺).[13]

-

Thermal Decomposition Analysis [9][14]

-

Apparatus : A tube furnace with a controlled atmosphere (e.g., swept with Argon).

-

Procedure : A small sample of aluminum nitrate nonahydrate is heated in the furnace. The decomposition begins around 150 °C.[1][2]

-

Reaction : 2Al(NO₃)₃·9H₂O(s) → Al₂O₃(s) + 6NO₂(g) + 3/2O₂(g) + 18H₂O(g).

-

Analysis : The gaseous decomposition products (primarily nitrogen dioxide, oxygen, and water vapor) can be analyzed using techniques such as mass spectrometry or spectrophotometry to identify and quantify the evolved components.[14]

Visualizations

The diagram below illustrates the coordination complex of the aluminum ion with six water molecules, which is a key structural component of aluminum nitrate nonahydrate. The nitrate ions are present in the crystal lattice as counter-ions.

Caption: Coordination of Al³⁺ with six H₂O molecules.

References

- 1. Aluminium nitrate - Wikipedia [en.wikipedia.org]

- 2. best Aluminum nitrate nonahydrate Crystalline - FUNCMATER [funcmater.com]

- 3. Aluminium Nitrate Formula: Structure, Properties and Reactions [pw.live]

- 4. Aluminum nitrate dihydrate | AlH4N3O11 | CID 129772912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. Aluminum nitrate nonahydrate | AlH18N3O18 | CID 24567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aluminum nitrate nonahydrate [chemister.ru]

- 8. Aluminum Nitrate | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]

- 9. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 10. Aluminium nitrate nonahydrate | 7784-27-2 [chemicalbook.com]

- 11. Sciencemadness Discussion Board - Aluminium Nitrate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. saltanalysis.com [saltanalysis.com]

- 13. scribd.com [scribd.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

hydrolysis of aluminum nitrate in aqueous solution

An In-depth Technical Guide to the Hydrolysis of Aluminum Nitrate (B79036) in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical principles, quantitative data, and experimental methodologies related to the s. The intricate process of aluminum cation hydrolysis is fundamental in various fields, including materials science, water treatment, geochemistry, and pharmaceutical development, where aluminum-containing compounds are utilized.

Core Mechanism of Hydrolysis

When aluminum nitrate, Al(NO₃)₃, is dissolved in water, it fully dissociates into the aluminum cation (Al³⁺) and nitrate anions (NO₃⁻).[1] The nitrate ion is the conjugate base of a strong acid (nitric acid) and does not hydrolyze.[2][3] The aluminum cation, however, has a high charge density, causing it to be strongly hydrated by water molecules, forming the hexaaquaaluminum(III) ion, [Al(H₂O)₆]³⁺.[4][5][6]

The high positive charge of the central aluminum ion withdraws electron density from the coordinated water molecules, weakening the O-H bonds.[5][6][7] This polarization facilitates the release of a proton (H⁺) from a ligand water molecule to the bulk solvent, resulting in an acidic solution.[5][8] This process is known as acid hydrolysis.

The hydrolysis of the hexaaquaaluminum(III) ion is a stepwise process, leading to the formation of various mononuclear and polynuclear hydroxo and oxo-bridged aluminum species.[4][7] The initial and most significant hydrolysis step is:

[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)[7]

As the pH of the solution increases, further deprotonation occurs, leading to species such as [Al(H₂O)₄(OH)₂]⁺ and the neutral, largely insoluble aluminum hydroxide, Al(OH)₃.[9][10] Under specific conditions, these mononuclear species can polymerize to form larger, more complex polynuclear ions like the dimer Al₂(OH)₂⁴⁺, the trimer Al₃(OH)₄⁵⁺, and the well-characterized Keggin-ion, Al₁₃O₄(OH)₂₄⁷⁺ (often simplified as Al₁₃(OH)₃₂⁷⁺).[4][11]

Quantitative Analysis of Hydrolysis

The extent of hydrolysis determines the pH of the aluminum nitrate solution. The first hydrolysis reaction is the primary contributor to the acidity of the solution.

Table 1: pH of Aqueous Aluminum Nitrate Solutions

This table summarizes the calculated pH for various concentrations of Al(NO₃)₃, demonstrating the acidic nature of the salt solution.

| Concentration of Al(NO₃)₃ | Approximate pH | Reference |

| 2 M | 2.62 | [12] |

| 0.100 M | ~3.0 | [1][8] |

| 0.050 M | 3.08 | [13] |

Table 2: Hydrolysis Reactions and Constants

This table outlines the key equilibrium reactions and associated constants for the hydrolysis of the aluminum ion at standard conditions (298.15 K).

| Reaction | Equilibrium Constant (K) | Constant Type | Reference |

| [Al(H₂O)₆]³⁺ ⇌ [Al(H₂O)₅(OH)]²⁺ + H⁺ | 1.4 x 10⁻⁵ | Acid Dissociation Constant (Kₐ) | [13] |

| Formation of Al₃(OH)₄⁵⁺ | Varies with ionic strength | Formation Constant (β) | [4] |

| Formation of Al₁₃(OH)₃₂⁷⁺ | Varies with ionic strength | Formation Constant (β) | [4] |

Factors Influencing Hydrolysis

The equilibrium and kinetics of aluminum nitrate hydrolysis are sensitive to several factors, which dictate the distribution of aluminum species in solution.

-

pH : As the primary controlling factor, pH dictates the specific hydrolysis products formed. Low pH favors the unhydrolyzed [Al(H₂O)₆]³⁺ ion, while increasing pH leads to the sequential formation of mononuclear and polynuclear hydroxy complexes, and ultimately precipitation of Al(OH)₃.[4][11]

-

Concentration : The total aluminum concentration in the solution affects the speciation. In dilute solutions, mononuclear species may predominate, while higher concentrations favor the formation of polynuclear ions.[11]

-

Temperature : Increasing the temperature promotes hydrolysis.[14] At elevated temperatures (e.g., 250°C to 350°C) and pressure, hydrolysis can proceed to completion, yielding solid alumina (B75360) (Al₂O₃).[15][16][17]

-

Ionic Medium and Counter-Ions : The presence of other ions in the solution can influence the hydrolysis equilibria. The nature of the counter-anion (e.g., chloride vs. sulfate) can affect the type and diversity of polynuclear species formed.[4][11]

References

- 1. homework.study.com [homework.study.com]

- 2. youtube.com [youtube.com]

- 3. brainly.com [brainly.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. quora.com [quora.com]

- 7. chemrevise.org [chemrevise.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sarthaks.com [sarthaks.com]

- 10. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 11. [PDF] The hydrolysis of aluminium, a mass spectrometric study | Semantic Scholar [semanticscholar.org]

- 12. What is the pH of 2M aluminium nitrate class 11 chemistry CBSE [vedantu.com]

- 13. brainly.com [brainly.com]

- 14. researchgate.net [researchgate.net]

- 15. US4260589A - Production of alumina from aluminum nitrate solutions - Google Patents [patents.google.com]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. Aluminum Nitrate: Uses, Properties & Recent Innovations [eureka.patsnap.com]

The Synthesis of Alumina from Aluminum Nitrate Hydrate: A Technical Guide

An in-depth exploration of the synthesis of high-purity alumina (B75360) utilizing aluminum nitrate (B79036) hydrate (B1144303) as a precursor, this guide is intended for researchers, scientists, and professionals in drug development. It details various synthesis methodologies, presents key quantitative data in a comparative format, and provides comprehensive experimental protocols and visual workflows.

Aluminum nitrate hydrate, specifically aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), serves as a versatile and common precursor for the synthesis of various phases of alumina (Al₂O₃). Its high solubility in water and alcohols, coupled with its decomposition into alumina and gaseous byproducts upon heating, makes it an attractive starting material for methods such as precipitation, sol-gel, hydrothermal synthesis, and direct thermal decomposition.[1][2] The choice of synthesis route significantly influences the properties of the final alumina product, including its crystalline phase (e.g., γ-Al₂O₃, α-Al₂O₃), particle size, surface area, and porosity.[3][4]

Synthesis Methodologies: A Comparative Overview

The selection of a synthesis method is critical in tailoring the characteristics of the resulting alumina for specific applications, such as catalysis, ceramics, or as a component in drug delivery systems. The primary methods employing this compound as a precursor are summarized below.

Precipitation Method

Precipitation is a widely used technique due to its simplicity, low cost, and scalability.[5] This method involves the precipitation of an aluminum-containing precursor, typically aluminum hydroxide (B78521) (Al(OH)₃) or its hydrated forms, from an aqueous solution of aluminum nitrate. A precipitating agent, most commonly a base like ammonium (B1175870) hydroxide (NH₄OH), is added to control the pH and induce precipitation.[1][5]

The fundamental reaction can be represented as: Al(NO₃)₃ + 3NH₄OH → Al(OH)₃↓ + 3NH₄NO₃[1]

Subsequent calcination of the precipitated aluminum hydroxide at elevated temperatures leads to the formation of alumina. The final phase of alumina is dependent on the calcination temperature, with γ-Al₂O₃ typically forming at lower temperatures (around 900°C) and the more stable α-Al₂O₃ forming at higher temperatures (1100°C and above).[3][5]

Sol-Gel Method

The sol-gel process offers excellent control over the final product's purity, homogeneity, and textural properties.[6][7] This method involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. When using aluminum nitrate, a chelating or hydrolyzing agent, such as citric acid or urea, is often employed to control the hydrolysis and condensation reactions of the aluminum ions.[8][9]

The process generally involves dissolving aluminum nitrate nonahydrate in a solvent, followed by the addition of a gelling agent and subsequent heating to promote gel formation. The resulting gel is then dried and calcined to yield the desired alumina phase. The sol-gel method is particularly adept at producing nanoparticles and materials with high surface areas.[2][9]

Thermal Decomposition

Direct thermal decomposition of aluminum nitrate nonahydrate is a straightforward method for producing alumina.[10] The process involves heating the precursor, which leads to a series of dehydration and decomposition steps, ultimately yielding aluminum oxide.[1][3] The thermal decomposition of Al(NO₃)₃·9H₂O is a complex process that occurs in several stages, starting with melting and partial dehydration, followed by the evolution of nitrogen oxides to form amorphous alumina, which can then crystallize into various phases at higher temperatures.[10]

Hydrothermal Synthesis

Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. In the context of alumina synthesis, an aqueous solution of this compound, often with a mineralizer or pH-modifying agent like sodium hydroxide (NaOH), is heated in a sealed vessel (autoclave).[11] This method allows for the formation of well-defined crystalline structures, such as boehmite (γ-AlOOH) nanorods, which can then be calcined to produce γ-Al₂O₃.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of alumina from this compound, providing a comparative overview of the different methodologies.

Table 1: Precipitation Method Parameters

| Precursor Concentration | Precipitating Agent | pH | Temperature (°C) | Calcination Temperature (°C) | Calcination Time (h) | Resulting Phase | Reference |

| 0.3 mol/L Al(NO₃)₃ | Ammonia (B1221849) (1:2) | 7-8 | <10 | 900 | 2 | γ-Al₂O₃ | [5] |

| 0.3 mol/L Al(NO₃)₃ | Ammonia (1:2) | 7-8 | <10 | 1100 | 2 | α-Al₂O₃ | [5] |

Table 2: Sol-Gel Method Parameters

| Co-reagent | Molar Ratio (Co-reagent:Al) | Gelation Temperature (°C) | Calcination Temperature (°C) | Resulting Phase | Reference |

| Citric Acid | 0.5 | 60-80 | 800 | γ-Al₂O₃ | [9] |

| Citric Acid | 0.5 | 60-80 | 1100 | α-Al₂O₃ | [9] |

| Urea | Saturated Al³⁺/urea | - | - | γ-Al₂O₃ | [8] |

Table 3: Thermal Decomposition Parameters

| Heating Atmosphere | Calcination Temperature (°C) | Resulting Phase/Product | Key Observation | Reference |

| Air | 200-550 | Amorphous Al₂O₃ | Product is amorphous according to X-ray studies. | |

| Air | 900 | - | No substantial decrease in specific surface area compared to 550°C. | |

| Air | 1100 | α-Al₂O₃ | Transformation to α-Al₂O₃. | [3] |

| Water Vapor Free | 350-525 | Mesoporous Aluminum Hydroxide | Relatively narrow pore size distribution. | [3] |

| Water Vapor Free | 850 | Amorphous + γ-Al₂O₃ | Decreased porosity. | [3] |

Table 4: Hydrothermal Method Parameters

| Additive | Additive Concentration | Temperature (°C) | Time (h) | Intermediate Product | Final Product (after calcination) | Reference |

| NaOH | Various | 200 | 20 | Boehmite (γ-AlOOH) nanorods | γ-Al₂O₃ | [11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the synthesis of alumina from this compound.

Protocol 1: Alumina Synthesis by Ammonia Precipitation

Objective: To synthesize γ-Al₂O₃ and α-Al₂O₃ powders using the ammonia precipitation method.[5]

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Ammonium hydroxide (NH₄OH)

-

Polyethylene glycol 4000 (PEG4000) (optional, as a dispersant)

-

Anhydrous ethanol (B145695)

-

Deionized water

Procedure:

-

Prepare a 0.3 mol/L solution of aluminum nitrate in deionized water.

-

Prepare a 1:2 solution of ammonia in deionized water to be used as the precipitating agent.

-

Cool the aluminum nitrate solution to below 10°C in an ice bath.

-

Slowly add the ammonia solution dropwise to the aluminum nitrate solution while stirring vigorously. Maintain the temperature below 10°C.

-

Monitor the pH of the solution and stop the addition of ammonia once the pH reaches a value between 7 and 8.

-

(Optional) Add a small amount of PEG4000 as a surface-active agent to prevent particle aggregation.

-

Age the resulting precursor solution, followed by centrifugation to separate the precipitate.

-

Wash the precipitate with anhydrous ethanol to remove residual ions.

-

Dry the washed precipitate.

-

To obtain γ-Al₂O₃, calcine the dried powder at 900°C for 2 hours.

-

To obtain α-Al₂O₃, calcine the dried powder at 1100°C for 2 hours.

Protocol 2: Alumina Synthesis by Sol-Gel Method with Citric Acid

Objective: To synthesize γ-Al₂O₃ and α-Al₂O₃ nanoparticles using a sol-gel method with citric acid.[9]

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Citric acid (C₆H₈O₇)

-

Deionized water

Procedure:

-

Dissolve aluminum nitrate and citric acid in deionized water with a molar ratio of citric acid to aluminum nitrate of 0.5.

-

Heat the solution to 60°C while stirring until a clear solution is formed.

-

Increase the temperature to 80°C and continue heating under constant stirring until a yellowish, viscous gel is formed.

-

Dry the gel for several hours.

-

Grind the dried gel into a fine powder.

-

To obtain γ-Al₂O₃, sinter the powder at 800°C.

-

To obtain α-Al₂O₃, sinter the powder at 1100°C.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and chemical transformations involved in the synthesis of alumina from this compound.

Caption: Experimental workflow for the precipitation synthesis of alumina.

Caption: Chemical transformation pathway for thermal decomposition of aluminum nitrate.

References

- 1. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. pjsir.org [pjsir.org]

- 3. Structural and Morphological Features of Disperse Alumina Synthesized Using Aluminum Nitrate Nonahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. metall-mater-eng.com [metall-mater-eng.com]

- 5. matec-conferences.org [matec-conferences.org]

- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 7. eds.yildiz.edu.tr [eds.yildiz.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Single-step synthesis of nanostructured γ-alumina with solvent reusability to maximise yield and morphological purity - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA06692H [pubs.rsc.org]

Aluminum Nitrate Nonahydrate: A Technical Overview for Researchers

Introduction

Aluminum nitrate (B79036) nonahydrate, Al(NO₃)₃·9H₂O, is a white, crystalline solid that is highly soluble in water. It is the nonahydrate form of aluminum nitrate, a salt of aluminum and nitric acid. This compound serves as a versatile reagent in various chemical syntheses and has applications in diverse fields, including materials science, catalysis, and as a mordant in dyeing. For researchers, scientists, and drug development professionals, a thorough understanding of its properties and applications is crucial for its effective and safe utilization.

Core Physicochemical Properties

A clear understanding of the fundamental properties of aluminum nitrate nonahydrate is essential for its application in research and development. The following table summarizes its key identifiers and physicochemical characteristics.

| Property | Value | Reference |

| CAS Number | 7784-27-2 | [1][2][3][4] |

| Molecular Weight | 375.13 g/mol | [1][2][3] |

| Molecular Formula | Al(NO₃)₃·9H₂O | [1][3][4] |

| Appearance | White crystalline solid | [2][5] |

| Density | 1.72 g/cm³ | [2][5] |

| Melting Point | 73.9 °C | [2][5] |

| Boiling Point | 150 °C (decomposes) | [2][5] |

| Solubility in Water | 67.3 g/100 mL | [2][5] |

Applications in Research and Synthesis

Aluminum nitrate nonahydrate is a valuable precursor and catalyst in various organic reactions. Its utility stems from its ability to act as a Lewis acid and a nitrating agent.

Catalysis in Organic Synthesis

One of the prominent applications of aluminum nitrate nonahydrate is as a catalyst in organic synthesis. It has been effectively used in:

-

One-pot Mannich reaction for the synthesis of β-amino carbonyl compounds.

-

Electrophilic substitution reaction of indoles with aromatic aldehydes to produce bis(indolyl)methanes.

-

Solvent-free Biginelli reaction for the synthesis of 3,4-dihydropyrimidinones.

The catalytic activity of aluminum nitrate nonahydrate is attributed to the Lewis acidity of the aluminum ion, which activates the substrates for nucleophilic attack.

Experimental Protocols

To illustrate the practical application of aluminum nitrate nonahydrate, a generalized experimental protocol for its use as a catalyst in the synthesis of bis(indolyl)methanes is provided below.

Synthesis of Bis(indolyl)methanes using Aluminum Nitrate Nonahydrate as a Catalyst

Objective: To synthesize bis(indolyl)methanes from indoles and aromatic aldehydes using aluminum nitrate nonahydrate as a catalyst.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Aluminum nitrate nonahydrate

-

Solvent (e.g., acetonitrile)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the indole (2 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent (10 mL).

-

Add a catalytic amount of aluminum nitrate nonahydrate (e.g., 10 mol%) to the reaction mixture.

-

Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure bis(indolyl)methane.

Logical Workflow for Catalytic Application

The following diagram illustrates the logical workflow for utilizing aluminum nitrate nonahydrate as a catalyst in a typical organic synthesis.

Caption: Catalytic Synthesis Workflow.

Safety and Handling

Aluminum nitrate nonahydrate is a strong oxidizing agent and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The compound should be stored in a cool, dry, and well-ventilated area away from combustible materials.

References

- 1. Aluminum nitrate nonahydrate | AlH18N3O18 | CID 24567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aluminium nitrate - Wikipedia [en.wikipedia.org]

- 3. Aluminum nitrate nonahydrate - Aluminium nitrate [sigmaaldrich.com]

- 4. 7784-27-2 CAS | ALUMINIUM NITRATE NONAHYDRATE | Metallic Salts (Metal Salts) | Article No. 00927 [lobachemie.com]

- 5. best Aluminum nitrate nonahydrate Crystalline - FUNCMATER [funcmater.com]

An In-depth Technical Guide to the Reaction of Aluminum Nitrate with Nitric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical interactions between aluminum nitrate (B79036) and nitric acid. The information compiled herein is intended to support research and development activities where this chemical system is relevant, offering insights into reaction pathways, experimental procedures, and analytical methodologies.

Executive Summary

The reaction of aluminum nitrate with nitric acid is a complex process influenced by factors such as reactant concentration, temperature, and the presence of catalysts. While the direct reaction of metallic aluminum with nitric acid is often hindered by the formation of a passivating oxide layer, aluminum nitrate can be synthesized through various methods involving nitric acid.[1][2][3][4][5][6][7] This guide details these synthetic routes, explores the solubility and speciation of aluminum nitrate in nitric acid solutions, and discusses the hydrolysis reactions that can occur. Experimental protocols for synthesis and analysis are provided, alongside visualizations of key processes to facilitate understanding.

Chemical Principles

The interaction between aluminum nitrate, Al(NO₃)₃, and nitric acid, HNO₃, is not a simple reaction but rather a complex interplay of solubility, speciation, and hydrolysis. The presence of a common ion (NO₃⁻) from nitric acid generally suppresses the dissolution of aluminum nitrate. However, the high ionic strength and the nature of the solvent medium (concentrated nitric acid) can lead to the formation of various complex species.

A key challenge in working with metallic aluminum and nitric acid is the phenomenon of passivation. A thin, inert layer of aluminum oxide (Al₂O₃) rapidly forms on the surface of the aluminum, preventing further reaction with the acid.[1][2][5][6][7] This is particularly true for concentrated nitric acid. Dilute nitric acid may react with aluminum to produce aluminum nitrate and hydrogen gas, though this reaction can be slow.[8]

To overcome passivation, alternative starting materials or the use of catalysts are often employed in the synthesis of aluminum nitrate.

Data Presentation

Solubility of Aluminum Nitrate

Quantitative data on the solubility of aluminum nitrate in nitric acid solutions is crucial for process design and optimization. While a comprehensive dataset from historical literature could not be fully accessed, the following table summarizes available information on the solubility of aluminum nitrate in water and other solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | 0 | 60.0 (anhydrous) | [3] |

| Water | 20 | 73.9 (anhydrous), 67.3 (nonahydrate) | [3] |

| Water | 100 | 160 (anhydrous) | [3] |

| Methanol | Not Specified | 14.45 | [3] |

| Ethanol | Not Specified | 8.63 | [3] |

| Ethylene Glycol | Not Specified | 18.32 | [3] |

Note: The solubility of aluminum nitrate in nitric acid is expected to be lower than in pure water due to the common ion effect, but specific quantitative data across a range of nitric acid concentrations and temperatures from the primary literature could not be obtained.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of aluminum nitrate in nitric acid systems.

Synthesis of Aluminum Nitrate from Aluminum Hydroxide (B78521)

This method avoids the issue of passivation associated with metallic aluminum.

Protocol:

-

Reactant Preparation: Prepare a slurry of freshly precipitated aluminum hydroxide (Al(OH)₃) in deionized water.

-

Reaction: Slowly add a stoichiometric amount of dilute nitric acid (e.g., 30-40% w/w) to the stirred slurry. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Reaction: Al(OH)₃(s) + 3HNO₃(aq) → Al(NO₃)₃(aq) + 3H₂O(l)

-

-

Completion: Continue stirring until all the aluminum hydroxide has dissolved, resulting in a clear solution of aluminum nitrate.

-

Crystallization: Concentrate the resulting solution by gentle heating (not exceeding 74°C to prevent decomposition) and then cool to induce crystallization of aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O).

-

Isolation: Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

Synthesis of Aluminum Nitrate from Aluminum Chloride

This protocol describes a method to convert aluminum chloride to aluminum nitrate.

Protocol:

-

Reactant Preparation: Dissolve aluminum chloride (AlCl₃) in deionized water.

-

Reaction: Add concentrated nitric acid to the aluminum chloride solution. This reaction produces nitrosyl chloride (NOCl) as a gaseous byproduct, which is toxic and must be handled in a well-ventilated fume hood.

-

Reaction: AlCl₃(aq) + 4HNO₃(conc) → Al(NO₃)₃(aq) + NOCl(g) + 2H₂O(l) + Cl₂(g) (simplified)

-

-

Work-up: Gently heat the solution to drive off the dissolved gases.

-

Crystallization and Isolation: Follow steps 4 and 5 from the aluminum hydroxide protocol to obtain crystalline aluminum nitrate nonahydrate.

Analytical Method: Spectrophotometric Determination of Aluminum and Nitric Acid

A spectrophotometric method can be used for the quantitative analysis of mixtures of aluminum nitrate and nitric acid.

Protocol Outline:

-

Instrumentation: Utilize a UV-Vis spectrophotometer.

-

Measurement: Measure the absorbance of the solution at two specific wavelengths. A historical method suggests 295 mµ and 2.667 microns.

-

Calibration: Prepare a series of standard solutions with known concentrations of aluminum nitrate and nitric acid and measure their absorbances at the selected wavelengths to create a calibration model.

-

Analysis: Measure the absorbance of the unknown sample and use the calibration model to determine the concentrations of aluminum and free nitric acid.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key conceptual frameworks related to the reaction of aluminum nitrate with nitric acid.

Caption: Passivation of Aluminum in Nitric Acid.

Caption: Synthetic Pathways to Aluminum Nitrate.

Caption: Hydrolysis of Aqueous Aluminum Nitrate.

Conclusion

The reaction of aluminum nitrate with nitric acid is a multifaceted topic of significant interest in various fields of chemical research and development. Understanding the principles of passivation, the alternative synthetic routes, and the behavior of aluminum nitrate in acidic aqueous solutions is critical for successful experimental design and process scale-up. While this guide provides a foundational overview and detailed experimental protocols, further research into the quantitative aspects of solubility, kinetics, and thermodynamics is recommended for specific applications. The provided diagrams offer a visual framework for the key concepts discussed.

References

- 1. echemi.com [echemi.com]

- 2. inorganic chemistry - Reaction of aluminum hydroxide and nitric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. ck12.org [ck12.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Stability and Storage of Aluminum Nitrate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for aluminum nitrate (B79036) hydrate (B1144303), with a primary focus on aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O). Understanding these parameters is critical for maintaining the quality, purity, and reactivity of this compound in research, development, and manufacturing settings.

Physicochemical Properties

Aluminum nitrate nonahydrate is a white, crystalline solid that is highly soluble in water.[1] It is an odorless and hygroscopic salt.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | Al(NO₃)₃·9H₂O | [2] |

| Molecular Weight | 375.13 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 73 °C (decomposes) | [4] |

| Boiling Point | 135 °C (decomposes) | [5] |

| Density | 1.72 g/cm³ | [2] |

| Solubility in Water | 73.9 g/100 mL at 20 °C | [1] |

| pH (5% solution) | 2.0 - 4.0 | [6] |

Stability Profile

Aluminum nitrate nonahydrate is stable under recommended storage conditions.[2][3][7] However, its stability is significantly influenced by temperature, moisture, and contact with incompatible materials.

Thermal Stability and Decomposition

The thermal decomposition of aluminum nitrate nonahydrate is a critical factor in its handling and storage. The process begins with melting, followed by dehydration and the evolution of nitrogen oxides.

Thermal Decomposition Data

| Temperature Range | Event | Decomposition Products | Reference(s) |

| 70-108 °C | Melting with initial water loss | - | [8] |

| 150-200 °C | Onset of significant decomposition | Al₂O₃, NO₂, O₂ | [1] |

| > 200 °C | Further decomposition and formation of alumina (B75360) | HNO₃, NO₂, NO, N₂O, Al₂O₃ | [9] |

Thermal Decomposition Pathway

The thermal decomposition of aluminum nitrate nonahydrate proceeds through a series of complex reactions involving dehydration and the release of various nitrogen oxides. The final solid product is aluminum oxide.

Hygroscopicity

Incompatibility

Contact with incompatible materials can lead to hazardous reactions. It is crucial to store aluminum nitrate nonahydrate away from the following substances:

-

Strong reducing agents [2]

-

Strong oxidizing agents [2]

-

Bases [2]

-

Combustible materials [2]

-

Powdered metals [2]

-

Acids [2]

-

Cyanides [2]

-

Heavy metals [2]

Recommended Storage Conditions

To ensure the long-term stability and integrity of aluminum nitrate nonahydrate, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store in a cool, dry place. Avoid excess heat. | Prevents melting and thermal decomposition. | [2][7] |

| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture due to its hygroscopic nature. | [7] |

| Light | Protect from direct sunlight. | General good practice for chemical storage. | - |

| Container Material | Use original, tightly closed containers made of compatible materials (e.g., glass, certain plastics). | Prevents reaction with container material. | [7] |

| Segregation | Store away from incompatible materials. | Prevents hazardous reactions. | [2] |

Experimental Protocols

This section outlines methodologies for key experiments to assess the stability of aluminum nitrate nonahydrate.

Thermal Analysis (TGA/DTA)

Objective: To determine the thermal stability and decomposition profile of aluminum nitrate nonahydrate.

Methodology:

-

Instrument: A calibrated simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is used.

-

Sample Preparation: A small, representative sample of aluminum nitrate nonahydrate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Purge Gas: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: From ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis: The TGA curve (mass vs. temperature) and DTA/DSC curve (heat flow vs. temperature) are recorded. The onset of decomposition, peak decomposition temperatures, and mass loss at each stage are determined.

Hygroscopicity Testing

Objective: To quantify the moisture absorption of aluminum nitrate nonahydrate at various relative humidity (RH) levels.

Methodology:

-

Instrument: A dynamic vapor sorption (DVS) analyzer or a static method using desiccators with saturated salt solutions to create controlled RH environments.[][14][15]

-

Sample Preparation: A known mass of the dried sample is placed in the instrument's sample pan.

-

Experimental Conditions:

-

Temperature: A constant temperature, typically 25 °C, is maintained.

-

RH Range: The sample is exposed to a stepwise increase in RH, from near 0% to 95%, followed by a stepwise decrease back to 0%.

-

-

Data Analysis: The change in mass is recorded at each RH step until equilibrium is reached. A moisture sorption isotherm is generated by plotting the equilibrium moisture content against the relative humidity.

Long-Term and Accelerated Stability Studies

Objective: To evaluate the long-term stability of aluminum nitrate nonahydrate under defined storage conditions and to predict its shelf life.

Methodology:

-

Sample Packaging: Samples are stored in containers that simulate the proposed packaging for long-term storage.

-

Storage Conditions:

-

Testing Schedule: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analytical Tests: At each time point, the samples are tested for key stability-indicating parameters, including:

Handling and Safety Precautions

Due to its oxidizing and hygroscopic nature, proper handling of aluminum nitrate nonahydrate is essential.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile rubber), and a lab coat.[2] In case of dust formation, a respirator should be used.

-

Handling: Handle in a well-ventilated area.[7] Avoid creating dust.[7] Keep away from heat, sparks, and open flames.[2]

-

Spill Cleanup: In case of a spill, avoid generating dust.[3] Use a HEPA-filtered vacuum for cleanup and place the material in a sealed container for disposal.[2]

By adhering to the storage conditions and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can ensure the stability and quality of this compound for their applications.

References

- 1. Aluminium nitrate - Sciencemadness Wiki [sciencemadness.org]

- 2. ltschem.com [ltschem.com]

- 3. scienceinteractive.com [scienceinteractive.com]

- 4. researchgate.net [researchgate.net]

- 5. US3366446A - Process for decomposition of aluminum nitrate nonahydrate - Google Patents [patents.google.com]

- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. researchgate.net [researchgate.net]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. Hygroscopic behavior of atmospheric aerosols containing nitrate salts and water-soluble organic acids - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 11. aaqr.org [aaqr.org]

- 12. acp.copernicus.org [acp.copernicus.org]

- 14. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]

- 15. qia.cz [qia.cz]

- 16. ema.europa.eu [ema.europa.eu]

- 17. pharma.gally.ch [pharma.gally.ch]

- 18. extranet.who.int [extranet.who.int]

- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 20. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 21. Karl Fischer water content titration - Scharlab [scharlab.com]

- 22. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 23. metrohm.com [metrohm.com]

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Alumina

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alumina (B75360) (Al₂O₃) nanoparticles are widely utilized in various scientific and industrial fields, including catalysis, biomedical applications, and as abrasive materials, owing to their high surface area, porosity, and thermal stability.[1][2] The sol-gel method offers a versatile and cost-effective approach for synthesizing alumina nanoparticles with controlled particle size and purity.[3][4][5] This document provides detailed protocols for the sol-gel synthesis of alumina using aluminum nitrate (B79036) nonahydrate [Al(NO₃)₃·9H₂O] as the precursor. The protocols described herein are based on established methodologies and offer flexibility for adaptation to specific research needs.

The sol-gel process fundamentally involves the hydrolysis and condensation of precursors in a liquid phase to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to a "gel," a three-dimensional solid network encapsulating the liquid phase. Subsequent drying and calcination of the gel yield the desired alumina nanoparticles.[2] The properties of the final alumina product are highly dependent on several experimental parameters, including the precursor-to-solvent ratio, pH, temperature, and calcination conditions.[2]

Key Experimental Parameters and Their Effects

The successful synthesis of alumina nanoparticles via the sol-gel method hinges on the careful control of several experimental parameters. The following table summarizes the critical factors and their influence on the final product characteristics.

| Parameter | Effect on Alumina Synthesis | Reference |

| Precursor Concentration | Influences the viscosity of the sol and the final particle size. | [2] |

| Solvent | The choice of solvent (e.g., water, ethanol) affects the hydrolysis and condensation rates. | [1][6][7] |

| pH | Controls the rate of hydrolysis and condensation reactions, impacting gelation time and particle morphology. | [2][6] |

| Temperature | Affects the kinetics of the sol-gel reactions and the evaporation rate of the solvent.[2][6] | |

| Additives (e.g., Citric Acid, Urea) | Can act as chelating agents or pH modifiers to control the gelation process and influence the properties of the resulting alumina.[8][9][10] | |

| Calcination Temperature | Determines the crystalline phase of the alumina (e.g., γ-Al₂O₃, α-Al₂O₃) and the final particle size and surface area.[6][8][9] |

Experimental Workflow

The general workflow for the sol-gel synthesis of alumina from aluminum nitrate nonahydrate is depicted in the following diagram. This process involves the preparation of the precursor solution, the formation of a sol, which then transforms into a gel, followed by drying and calcination to obtain the final alumina powder.